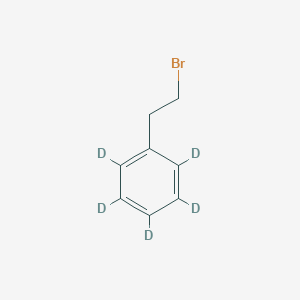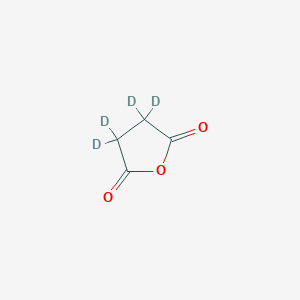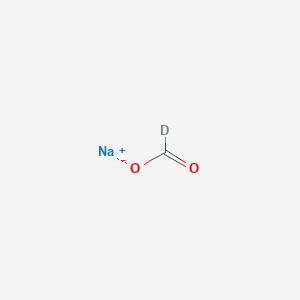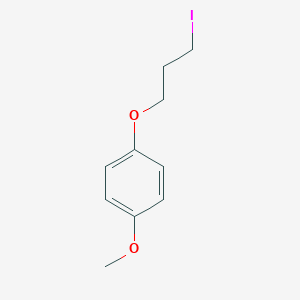
6-Ethylguanine
Descripción general
Descripción
6-Ethylguanine is a chemical compound with the molecular formula C7H9N5O. It has an average mass of 179.179 Da and a mono-isotopic mass of 179.080704 Da . It is also known by other names such as 1H-purin-2-amine, 6-ethoxy-, 6-ethoxy-1h-purin-2-amine, and 6-Ethoxy-3H-purin-2-amine .
Synthesis Analysis
The enzyme-catalyzed in vitro synthesis of double-stranded DNA (ds-DNA) containing [3H]-labeled O6-ethylguanine (O6-EtGua) has been described in a study . The rate of elimination from DNA of O6-ethylguanine may be an important factor in neoplastic transformation by ethylnitrosourea .Molecular Structure Analysis
The molecular structure of 6-Ethylguanine consists of 6 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The stability and conformation of a dodecamer containing O6-ethylguanine: thymine base pairs have been compared with that of a similar duplex containing a normal sequence .Chemical Reactions Analysis
The binding of AT to DNA is non-specific and mediated mainly by ionic interactions . The reaction mechanism of AT with DNA in vivo requires further investigation .Physical And Chemical Properties Analysis
6-Ethylguanine has a density of 1.4±0.1 g/cm3, a boiling point of 569.0±53.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 48.3±0.3 cm3, and it has a polar surface area of 90 Å2 .Aplicaciones Científicas De Investigación
DNA Repair and Binding Studies
6-Ethylguanine (O6-EtGua) is used in studies related to DNA repair and binding . For instance, it has been used in research to investigate the binding and repair characteristics of recombinant human O6-alkylguanine-DNA alkyltransferase (AT) in vitro . The research found that the binding of AT to DNA is non-specific and mediated mainly by ionic interactions .
Mutagenesis Research
6-Ethylguanine plays a significant role in mutagenesis research . It has been used in studies to understand the mutagenic effects of N-nitroso-N-ethylurea (NEU) in Salmonella typhimurium . The research found that mutagenesis and O6-EtGua formation exhibited threshold-like behavior, indicating a dependence of mutagenesis on O6-EtGua .
Direcciones Futuras
There is a large body of experimental data suggesting that O6-alkylguanine DNA adducts, including O6-ethylguanine adducts, are effectively removed through the DNA repair enzyme O6-methylguanine methyltransferase (MGMT) . This lays the groundwork for subsequent translational studies, with implications for future epigenetic editing-based clinical applications .
Propiedades
IUPAC Name |
6-ethoxy-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXRVSPZSOREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199829 | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylguanine | |
CAS RN |
51866-19-4 | |
| Record name | 6-Ethoxy-9H-purin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51866-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ETHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



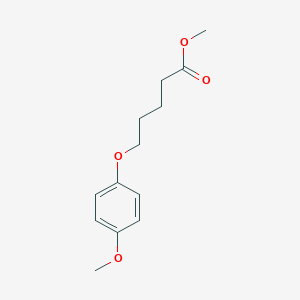
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)


